molecular formula C11H14N2 B11767537 6-(Pyridin-2-yl)-3-azabicyclo[4.1.0]heptane

6-(Pyridin-2-yl)-3-azabicyclo[4.1.0]heptane

Cat. No.: B11767537
M. Wt: 174.24 g/mol
InChI Key: AQCUXHRAXPCCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Pyridin-2-yl)-3-azabicyclo[410]heptane is a bicyclic compound that features a pyridine ring fused to a 3-azabicyclo[410]heptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-2-yl)-3-azabicyclo[4.1.0]heptane can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

While specific industrial production methods for 6-(Pyridin-2-yl)-3-azabicyclo[41

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-2-yl)-3-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the bicyclic structure.

    Substitution: Substitution reactions, particularly involving the pyridine ring, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bicyclic derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

6-(Pyridin-2-yl)-3-azabicyclo[4.1.0]heptane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-(Pyridin-2-yl)-3-azabicyclo[4.1.0]heptane exerts its effects involves interactions with molecular targets and pathways specific to its structure. The pyridine ring and bicyclic framework allow it to interact with various enzymes and receptors, potentially modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Pyridin-2-yl)-3-azabicyclo[4.1.0]heptane is unique due to its specific fusion of a pyridine ring with a 3-azabicyclo[4.1.0]heptane structure, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

6-pyridin-2-yl-3-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C11H14N2/c1-2-5-13-10(3-1)11-4-6-12-8-9(11)7-11/h1-3,5,9,12H,4,6-8H2

InChI Key

AQCUXHRAXPCCHP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1(C2)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.